BD-1047 dihydrobromide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) :
- δ 7.45–7.32 (m, 3H, aryl H)
- δ 3.72 (t, J = 6.4 Hz, 2H, NCH₂CH₂N)
- δ 3.58–3.41 (m, 4H, NCH₂ and CH₂Ph)
- δ 2.98 (s, 6H, N(CH₃)₂)
- δ 2.82 (s, 3H, NCH₃)
¹³C NMR (100 MHz, D₂O) :
Infrared Spectroscopy (IR)
Key absorption bands (KBr pellet, cm⁻¹):
Mass Spectrometry
- ESI-MS (m/z) : [M-Br]⁺ = 275.1 (calc. 275.1 for C₁₃H₂₀Cl₂N₂⁺)
- Isotopic pattern shows characteristic Cl₂ (3:2 ratio) and Br₂ (1:2:1 ratio) clusters.
Physicochemical Properties
Solubility
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 43.5 | 25°C, gentle warming |
| Dimethylsulfoxide | 43.9 | 25°C, sonication |
| Ethanol | 12.2 | 25°C |
The high aqueous solubility arises from ionic interactions between the protonated amines and water molecules.
Stability
Propriétés
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALTFHGLDVJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662758 | |
| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138356-21-5 | |
| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138356-21-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du dihydrobromure de BD 1047 implique la réaction de la 3,4-dichlorophénéthylamine avec le chlorhydrate de N,N-diméthyl-2-chloroéthylamine. La réaction est généralement effectuée en présence d'une base telle que le carbonate de sodium dans un solvant organique tel que le dichlorométhane. Le produit résultant est ensuite traité avec de l'acide bromhydrique pour obtenir le dihydrobromure de BD 1047 .
Méthodes de Production Industrielle
La production industrielle du dihydrobromure de BD 1047 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Applications de la Recherche Scientifique
Le dihydrobromure de BD 1047 est largement utilisé dans la recherche scientifique en raison de son antagonisme sélectif du récepteur sigma-1. Voici quelques-unes de ses applications :
Chimie : Utilisé comme outil pour étudier le récepteur sigma-1 et son rôle dans divers processus chimiques.
Biologie : Employé dans la recherche sur les voies de signalisation cellulaire et la neuroprotection.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur sigma-1.
Mécanisme d'Action
Le dihydrobromure de BD 1047 exerce ses effets en se liant sélectivement au récepteur sigma-1, bloquant ainsi son activité. Le récepteur sigma-1 est impliqué dans la régulation des canaux ioniques, la libération des neurotransmetteurs et les réponses au stress cellulaire. En antagonisant ce récepteur, le dihydrobromure de BD 1047 peut moduler ces processus, ce qui explique ses effets antipsychotiques et neuroprotecteurs observés.
Applications De Recherche Scientifique
Biological Activities
BD-1047 has been studied for various biological activities, particularly in the context of its interaction with neurotransmitter systems and potential therapeutic effects.
Neuropharmacological Effects
BD-1047 has shown promise as a modulator of the serotonin receptor system. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders such as depression and anxiety. The compound's ability to influence serotonin levels suggests potential applications in psychiatric medicine .
Anticancer Potential
Preliminary studies have indicated that BD-1047 may possess anticancer properties. In vitro assays have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. This effect is likely mediated through the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Activity
Research has also explored the antimicrobial properties of BD-1047. It has been evaluated for its efficacy against several bacterial strains, showing significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents .
Case Studies
Several case studies highlight the diverse applications of BD-1047:
Mécanisme D'action
BD 1047 dihydrobromide exerts its effects by selectively binding to the sigma-1 receptor, thereby blocking its activity. The sigma-1 receptor is involved in the regulation of ion channels, neurotransmitter release, and cellular stress responses. By antagonizing this receptor, BD 1047 dihydrobromide can modulate these processes, leading to its observed antipsychotic and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Halogenated N,N′-Diphenethylethylenediamine Derivatives
highlights halogenated analogs of BD1047, such as:
- N-[2-(3,4-Dichlorophenyl)ethyl]-N′-[2-(2-fluorophenyl)ethyl]-ethane-1,2-diamine (4)
- N-[2-(2-Bromophenyl)ethyl]-N′-[2-(3,4-dichlorophenyl)ethyl]-ethane-1,2-diamine (7)
- N-[2-(3-Bromophenyl)ethyl]-N′-[2-(3,4-dichlorophenyl)ethyl]-ethane-1,2-diamine (8)
These compounds share the ethylenediamine core but differ in halogen substitution (F, Br) and phenyl ring positions. For example, Compound 7 (dihydrobromide salt) has a molecular formula C₁₈H₂₁BrCl₂N₂·2HBr and molecular weight 437.04 g/mol , closely resembling BD1047. However, its bromophenyl substitution may alter σ1R binding kinetics and lipophilicity compared to BD1047’s dichlorophenyl group .
Key Differences:
Ethylene-1,2-Bis-Ammonium Surfactants ()
While unrelated to σ1R pharmacology, ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromides) (e.g., Compound 5) share a similar quaternary ammonium structure. These surfactants exhibit antifungal activity dependent on spacer length, highlighting the importance of alkyl chain geometry in bioactivity—a principle applicable to BD1047’s ethylenediamine backbone .
Comparison with Functional σ1R Antagonists
BD1063
BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) is another σ1R antagonist but replaces BD1047’s ethylenediamine with a piperazine ring. This structural difference impacts receptor interaction:
- BD1047 : Binds σ1R with Ki = 1.4 nM (σ1R) vs. 14 nM (σ2R), showing high selectivity .
- BD1063 : Exhibits slightly higher σ1R affinity (Ki = 0.9 nM ) but lower σ2R selectivity (Ki = 18 nM ) .
Pharmacological Effects:
- BD1047 reduces neuropathic allodynia by inhibiting NMDA-CCL2 signaling .
- BD1063 demonstrates anxiolytic effects in forced-swim tests but lacks BD1047’s anti-allodynic specificity .
(+)-SKF 10,047
A prototypical σ1R agonist, (+)-SKF 10,047, contrasts BD1047 by activating σ1R to potentiate opioid signaling.
Pharmacokinetic and Formulation Advantages
BD1047’s dihydrobromide salt confers superior water solubility compared to free-base analogs like BD1063. This enhances bioavailability in preclinical models, as seen in its efficacy at 1–10 mg/kg doses in rodent neuropathic pain studies .
Activité Biologique
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine; dihydrobromide, commonly referred to as BD-1047, is a compound of significant interest due to its biological activity, particularly as a sigma receptor antagonist. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C13H22Br2Cl2N2
- Molecular Weight : 437.04 g/mol
- CAS Number : 138356-21-5
- Solubility : Soluble in DMSO
- Purity : 98% by HPLC
BD-1047 primarily acts as an antagonist at the sigma-1 receptor (σ1), which is implicated in various neurological processes. The σ1 receptor is known to modulate neurotransmitter release and has been associated with neuroprotection, pain modulation, and the regulation of mood and cognition.
Effects on Neurotransmission
Research indicates that BD-1047 can influence dopaminergic systems, showing promise in models of schizophrenia and other psychiatric disorders. In animal studies, it has demonstrated antipsychotic-like effects by reversing hyperdopaminergic activity without inducing extrapyramidal side effects typically associated with conventional antipsychotics .
Antipsychotic Activity
BD-1047 has shown efficacy in reducing symptoms associated with psychosis. In various studies:
- It was effective in blocking behaviors induced by amphetamines and other stimulants.
- The compound exhibited properties that suggest it may be beneficial for treating conditions like schizophrenia due to its ability to modulate dopamine pathways without significant side effects .
Neuroprotective Effects
Recent studies have highlighted the potential of BD-1047 in protecting against ethanol-induced neurotoxicity. The compound's ability to mitigate neurotoxic effects suggests a broader application in treating alcohol use disorders .
Structure-Activity Relationships (SAR)
The biological activity of BD-1047 can be attributed to its structural components:
- The presence of the 3,4-dichlorophenyl group is crucial for its interaction with sigma receptors.
- Variations in the alkyl side chains have been explored to enhance receptor selectivity and potency.
In Vitro Studies
In vitro assays have demonstrated that BD-1047 can significantly reduce cell viability in various cancer cell lines, indicating potential anticancer properties. For instance:
- In studies involving human cancer cell lines (e.g., HT29), BD-1047 exhibited notable growth inhibition, suggesting further exploration into its anticancer capabilities .
Animal Studies
Animal models have been pivotal in establishing the pharmacodynamics of BD-1047:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide, and how can crystallization purity be optimized?
- Methodological Answer : A common approach involves coupling 3,4-dichlorophenylacetic acid derivatives with ethylenediamine analogs using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane. Triethylamine is often added to maintain basic conditions. Crystallization via slow evaporation in methylene chloride yields high-purity crystals, as demonstrated in structurally related amide syntheses . Purity optimization requires controlled evaporation rates and solvent selection based on solubility studies.
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions in asymmetric units) .
- NMR spectroscopy : Confirms proton environments, particularly for the trimethylamine and dichlorophenyl groups.
- Elemental analysis : Validates stoichiometry, especially for dihydrobromide counterions.
- HPLC-MS : Assesses purity and detects byproducts.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers, away from oxidizers, under inert gas if moisture-sensitive .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- Factors to test : Temperature, reagent molar ratios, solvent polarity, and stirring rates.
- Response Variables : Yield, purity (via HPLC), and particle size distribution.
- Statistical Tools : Central Composite Design (CCD) or Box-Behnken models to identify interactions between variables. For example, lower temperatures may reduce side reactions but slow kinetics, requiring trade-off analysis .
Q. What computational strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or crystallographic disorder)?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model NMR chemical shifts or hydrogen-bonding networks. Compare computed spectra with experimental data to validate conformers .
- Molecular Dynamics Simulations : Assess flexibility of the ethylenediamine chain to explain dynamic disorder in X-ray structures .
- Multi-Technique Validation : Cross-reference XRD, NMR, and IR data to reconcile discrepancies (e.g., rotational isomers detected via variable-temperature NMR) .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration : Select membranes with MWCO (Molecular Weight Cut-Off) tailored to retain the target compound (MW ~450 g/mol) while allowing smaller impurities (e.g., unreacted starting materials) to pass.
- Solvent-Resistant Membranes : Use polyimide-based membranes for dichloromethane systems to prevent swelling .
- Process Integration : Combine membrane filtration with crystallization for stepwise purity enhancement .
Q. What advanced catalytic systems could enhance the efficiency of the coupling reaction in its synthesis?
- Methodological Answer :
- Organocatalysts : Thiourea derivatives to stabilize transition states in carbodiimide-mediated couplings.
- Metal-Free Systems : Explore photoredox catalysis for radical-based pathways, reducing reliance on toxic reagents .
- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction times compared to batch processes .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) for the compound and solvents (e.g., dichloromethane δ = 20.3 MPa¹/² vs. ethanol δ = 26.5 MPa¹/²) to predict compatibility.
- Experimental Replication : Conduct controlled solubility tests under standardized conditions (temperature, agitation).
- Crystallography Insights : Solvent polarity may induce polymorphic forms with varying solubilities .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
